3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1018125-59-1, MF: C19H11FN2O3, MW: 334.3) is a heterocyclic compound belonging to the isoxazolo[5,4-b]pyridine-4-carboxylic acid family. Its structure features a fused isoxazole-pyridine bicyclic core with a 4-fluorophenyl substituent at position 3, a phenyl ring at position 6, and a free carboxylic acid group at position 4.

Molecular Formula C19H11FN2O3
Molecular Weight 334.3 g/mol
CAS No. 1018125-59-1
Cat. No. B3073618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
CAS1018125-59-1
Molecular FormulaC19H11FN2O3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H11FN2O3/c20-13-8-6-12(7-9-13)17-16-14(19(23)24)10-15(21-18(16)25-22-17)11-4-2-1-3-5-11/h1-10H,(H,23,24)
InChIKeyHYKIYIOACGCPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS 1018125-59-1: Structural Identity and Core Scaffold


3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1018125-59-1, MF: C19H11FN2O3, MW: 334.3) is a heterocyclic compound belonging to the isoxazolo[5,4-b]pyridine-4-carboxylic acid family . Its structure features a fused isoxazole-pyridine bicyclic core with a 4-fluorophenyl substituent at position 3, a phenyl ring at position 6, and a free carboxylic acid group at position 4 [1]. This scaffold places it within a class of compounds investigated for anti-inflammatory and anticancer applications [2][3], though compound-specific bioactivity data remain proprietary or unpublished in peer-reviewed literature as of the search date.

3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Why In-Class Analogs Are Not Freely Interchangeable


Within the isoxazolo[5,4-b]pyridine-4-carboxylic acid class, even minor structural variations—such as substitution of the 4-fluorophenyl group with a methyl, benzyl, or isopropyl moiety—can substantially alter hydrogen-bonding capacity, lipophilicity, and target-binding pharmacophores, leading to divergent bioactivity profiles [1][2]. The specific combination of a 4-fluorophenyl at position 3, a phenyl at position 6, and a free carboxylic acid at position 4 in the target compound creates a unique electrostatic and steric environment. Unlike its methyl ester prodrug analog (CAS 1018125-83-1), which requires hydrolytic activation, the free acid form may directly engage biological targets, potentially offering a distinct pharmacokinetic and pharmacodynamic profile [3]. Critically, no published head-to-head comparative data exist for this specific compound against its closest analogs; the evidence below is therefore class-level inference that provides a rational basis for candidate prioritization rather than definitive differentiation.

3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Comparative Evidence for Scientific Selection


Free Carboxylic Acid vs. Methyl Ester: Functional Group Availability for Direct Target Engagement

The target compound (1018125-59-1) possesses a free carboxylic acid at position 4, whereas its closest commercially cataloged analog, methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS 1018125-83-1), is a methyl ester [1]. Free carboxylic acids can act as hydrogen-bond donors/acceptors and ionic anchors, directly participating in target-binding interactions without requiring metabolic or chemical hydrolysis. In contrast, the methyl ester is a masked (prodrug) form that may exhibit altered permeability and requires esterase-mediated cleavage for liberation of the active acid in biological systems [2].

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

4-Fluorophenyl vs. Non-Fluorinated 3-Aryl Substituents: Predicted Lipophilicity and Metabolic Stability

The presence of a 4-fluorophenyl substituent at position 3 of the isoxazolo[5,4-b]pyridine core is predicted to increase lipophilicity (estimated XLogP3-AA ≈ 4.3) compared to non-fluorinated 3-phenyl analogs (estimated XLogP3-AA ≈ 3.7–4.0) [1]. Fluorine substitution at the para position can enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that site, a well-established medicinal chemistry principle [2]. A comparator such as 6-(1-methylethyl)-3-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1263211-73-9) replaces the 4-fluorophenyl with a benzyl group, resulting in a lower predicted XLogP (~3.5) and distinct metabolic liabilities .

Drug Design Lipophilicity Metabolic Stability

6-Phenyl vs. 6-Alkyl/Heteroaryl Substituents: Impact on π-Stacking and Target Recognition

The target compound carries a phenyl group at position 6 of the pyridine ring, which presents a planar aromatic surface capable of engaging in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets [1]. This contrasts with analogs bearing alkyl substituents at position 6, such as 6-(1-methylethyl)-3-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1263211-73-9), which offer only hydrophobic van der Waals contacts and lack the directional π-stacking capability . In a separate but structurally related isoxazolo[5,4-b]pyridine series, certain 6-methyl-3-(pyrazol-4-yl) derivatives have demonstrated potent kinase inhibition (p38α MAP kinase IC50 = 0.026–0.80 μM), suggesting that substitution at position 6 is a critical determinant of biological activity within this scaffold class .

Molecular Recognition π-π Interactions Kinase Inhibition

Isoxazolo[5,4-b]pyridine Core: Anti-Inflammatory Lineage Supported by Patent Prior Art

A foundational patent (US 3,985,760) explicitly claims amino derivatives of 6-phenylisoxazolo[5,4-b]pyridines as anti-inflammatory agents, establishing this core scaffold as validated for inflammatory target engagement [1]. While the patent does not disclose the 3-(4-fluorophenyl)-4-carboxylic acid variant specifically, the 6-phenylisoxazolo[5,4-b]pyridine framework is the common structural element. The target compound represents a distinct substitution pattern within this validated anti-inflammatory scaffold class. Separately, related oxazolo[5,4-b]pyridine-4-carboxylic acid derivatives (Sanofi, WO 2013/004826) have been developed as EDG1 receptor modulators for wound healing, further demonstrating the translational relevance of this fused heterocyclic core [2].

Anti-inflammatory Patent Evidence Scaffold Prioritization

Purity Specification vs. Comparable Catalogued Analogs: Procurement-Grade Differentiation

The target compound is listed by multiple vendors with a minimum purity specification of 95% (HPLC) , which is typical for research-grade isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives in this catalog segment. For instance, the methyl ester analog (CAS 1018125-83-1) is also specified at 95% purity . While this purity level is standard rather than differentiated, it meets the threshold for reproducible biological assay results and enables reliable SAR interpretation. No vendor currently offers this compound at >97% purity, which may be a consideration for crystallization or biophysical studies requiring exceptionally high purity.

Compound Procurement Purity Specification Quality Assurance

3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Evidence-Backed Application Scenarios for Procurement


Anti-Inflammatory Lead Discovery Leveraging a Patent-Validated 6-Phenylisoxazolo[5,4-b]pyridine Scaffold

Medicinal chemistry teams pursuing novel anti-inflammatory agents can prioritize this compound based on the foundational patent precedent (US 3,985,760) that establishes the 6-phenylisoxazolo[5,4-b]pyridine core as a validated anti-inflammatory scaffold [1]. The free carboxylic acid at position 4 allows direct exploration of structure-activity relationships without the confounding variable of ester hydrolysis kinetics, while the 4-fluorophenyl substituent may confer favorable metabolic stability [2].

Kinase Inhibitor Screening with a π-Stacking-Capable 6-Phenyl Substituent

For kinase inhibitor programs, the 6-phenyl group of this compound enables π-π stacking interactions with aromatic residues in the ATP-binding pocket or allosteric sites [1]. Structurally related isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives have demonstrated sub-micromolar potency against p38α MAP kinase (IC50 = 0.026–0.80 μM) and Aurora kinase (IC50 = 0.050 μM), indicating that this scaffold can achieve potent kinase engagement when appropriately substituted [2]. The target compound offers a distinct substitution pattern (4-fluorophenyl at position 3, phenyl at position 6, free acid at position 4) for screening libraries seeking novel kinase chemotypes.

Carboxylic Acid Pharmacophore Screening for EDG1/S1P Receptor Modulation

The structurally analogous oxazolo[5,4-b]pyridine-4-carboxylic acid chemotype has been validated by Sanofi as EDG1 (S1P1) receptor modulators with therapeutic potential in wound healing, particularly diabetic foot syndrome (WO 2013/004826) [1]. The target compound, bearing an isoxazole in place of the oxazole ring, represents a bioisosteric variation that may exhibit differentiated receptor subtype selectivity or pharmacokinetic properties. Researchers investigating S1P receptor pharmacology can use this compound to probe the isoxazole vs. oxazole bioisosteric space while retaining the critical carboxylic acid pharmacophore [2].

Prodrug vs. Active Principle Comparative Studies

The availability of both the free acid (CAS 1018125-59-1) and its methyl ester (CAS 1018125-83-1) from commercial vendors [1][2] enables paired experimental designs to investigate the impact of carboxylate masking on permeability, solubility, and target engagement. This is particularly relevant for programs where oral bioavailability is a key optimization parameter, allowing side-by-side assessment of the ester prodrug strategy versus direct acid administration in cellular permeability assays (e.g., Caco-2 or PAMPA) .

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.